[5-(Dimethylamino)naphthalen-1-yl]boronic acid
Overview
Description
[5-(Dimethylamino)naphthalen-1-yl]boronic acid: is an organic compound with the molecular formula C12H14BNO2 It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to a naphthalene ring substituted with a dimethylamino group
Mechanism of Action
Target of Action
The primary target of [5-(Dimethylamino)naphthalen-1-yl]boronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the SM coupling reaction, this compound acts as a nucleophilic organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The main biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction enables the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis . The downstream effects include the creation of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
The compound is known to be relatively stable, readily prepared, and generally environmentally benign .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This leads to the synthesis of a wide range of organic compounds, contributing to the advancement of organic chemistry .
Action Environment
The action of this compound is influenced by the reaction conditions. The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions . The compound’s action, efficacy, and stability can be tailored for application under specific SM coupling conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(Dimethylamino)naphthalen-1-yl]boronic acid typically involves the reaction of 5-(dimethylamino)naphthalene with a boronic acid derivative. One common method is the palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction. This reaction involves the use of a palladium catalyst, a base, and a boronic acid or boronate ester as the coupling partner .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: [5-(Dimethylamino)naphthalen-1-yl]boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to form different derivatives.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran (THF).
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Reduced derivatives of the original compound.
Substitution: Coupled products with various aryl or alkyl groups.
Scientific Research Applications
Chemistry: In chemistry, [5-(Dimethylamino)naphthalen-1-yl]boronic acid is used as a building block for the synthesis of more complex molecules. It is particularly useful in the formation of carbon-carbon bonds through cross-coupling reactions .
Biology: The compound can be used in biological research for labeling and detecting biomolecules. Its boronic acid group can interact with diols, making it useful for studying carbohydrate interactions .
Industry: In industry, this compound can be used in the development of sensors and materials due to its unique chemical properties .
Comparison with Similar Compounds
- Phenylboronic acid
- 4-(Dimethylamino)phenylboronic acid
- Naphthalen-2-ylboronic acid
Comparison: Compared to these similar compounds, [5-(Dimethylamino)naphthalen-1-yl]boronic acid is unique due to the presence of both a dimethylamino group and a naphthalene ring. This combination imparts distinct electronic and steric properties, making it particularly useful in specific chemical reactions and applications .
Properties
IUPAC Name |
[5-(dimethylamino)naphthalen-1-yl]boronic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BNO2/c1-14(2)12-8-4-5-9-10(12)6-3-7-11(9)13(15)16/h3-8,15-16H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYNXCVNUHTVEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CC=C(C2=CC=C1)N(C)C)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101238924 | |
Record name | B-[5-(Dimethylamino)-1-naphthalenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101238924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
847861-96-5 | |
Record name | B-[5-(Dimethylamino)-1-naphthalenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=847861-96-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-[5-(Dimethylamino)-1-naphthalenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101238924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [5-(dimethylamino)naphthalen-1-yl]boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.